Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt
CAS No.: 606-67-7
Cat. No.: VC14554699
Molecular Formula: C10H12N5Na4O13P3
Molecular Weight: 595.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606-67-7 |
|---|---|
| Molecular Formula | C10H12N5Na4O13P3 |
| Molecular Weight | 595.11 g/mol |
| IUPAC Name | tetrasodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
| Standard InChI Key | PZFIDIJKTNDKOV-KWIZKVQNSA-J |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
ATP tetrasodium consists of an adenosine moiety linked to three phosphate groups, with four sodium ions neutralizing the negative charges of the triphosphate chain. The adenosine component comprises adenine (a nitrogenous base) bonded to ribose (a pentose sugar), while the triphosphate group forms a high-energy anhydride bond structure. The sodium ions () coordinate with the oxygen atoms of the phosphate groups, stabilizing the molecule in physiological conditions .
The 2D and 3D conformations of ATP tetrasodium reveal a bent structure around the β- and γ-phosphate groups, which facilitates interactions with ATP-dependent enzymes such as kinases and ATPases. X-ray crystallography data indicate that the sodium ions occupy specific binding pockets, reducing electrostatic repulsion between phosphate groups .
Physicochemical Characteristics
Key physicochemical properties of ATP tetrasodium include:
| Property | Value |
|---|---|
| Molecular Weight | 605.18 g/mol |
| Solubility | >50 mg/mL in water (25°C) |
| Stability | Stable at pH 6.8–7.4; hydrolyzes in acidic conditions |
| Synonyms | Tetrasodium ATP; ATP-Na4; 606-67-7 |
The compound’s stability is pH-dependent, with rapid hydrolysis occurring in acidic environments (e.g., gastric fluid) . This necessitates specialized formulations, such as enteric coatings, for oral administration.
Biosynthesis and Industrial Production
Biological Synthesis
-
Fermentation: Microbial cultures (e.g., Escherichia coli) are engineered to overproduce ATP, which is then extracted and purified.
-
Enzymatic Conversion: Adenosine monophosphate (AMP) is phosphorylated using polyphosphate kinases in the presence of sodium ions.
-
Chemical Synthesis: ATP is synthesized via stepwise phosphorylation of adenosine, followed by sodium ion exchange .
Purification and Quality Control
Chromatographic techniques (e.g., ion-exchange, HPLC) are employed to isolate ATP tetrasodium from reaction byproducts. Purity is validated using NMR, mass spectrometry, and enzymatic assays, ensuring compliance with pharmacopeial standards .
Biological Roles and Mechanisms
Energy Transfer
ATP tetrasodium participates in cellular energy cycles by donating phosphate groups to ADP via ATP hydrolysis (), releasing of energy . This reaction fuels processes such as muscle contraction, ion transport, and biosynthetic pathways.
Signaling Functions
Beyond metabolism, ATP tetrasodium acts as an extracellular signaling molecule. It binds purinergic receptors (P2X and P2Y), modulating vasodilation, neurotransmission, and immune responses. For example, ATP release from erythrocytes under hypoxic conditions enhances oxygen delivery to tissues .
Pharmacokinetics and Therapeutic Applications
Absorption and Bioavailability
Oral bioavailability of ATP tetrasodium is limited by gastric acidity, which hydrolyzes the compound into adenosine and inorganic phosphates. Studies demonstrate that uncoated ATP disodium (a related salt) achieves plasma concentrations of 0.5–2.0 µM after oral dosing, suggesting partial absorption in the duodenum . Enteric coatings designed to dissolve at pH 5.5 may improve stability, though clinical data remain inconclusive .
Clinical Efficacy
ATP tetrasodium has been investigated for multiple applications:
Exercise Performance
A randomized trial found that 400 mg/day of ATP disodium enhanced post-exercise recovery by maintaining erythrocyte ATP levels (+15% vs. placebo) . While tetrasodium-specific studies are scarce, its superior solubility may enhance dosing efficiency.
Metabolic Health
In obese elderly patients, ATP supplementation (100 mg/day) reduced waist circumference (-3.05 cm) and improved glucose metabolism (-6.3 mg/dL fasting glucose) . These effects are attributed to enhanced mitochondrial function and insulin sensitivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume